Ibuverine
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Overview
Description
IBUVERINE is a synthetic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is a derivative of guanosine nucleoside and exhibits broad-spectrum activity against several RNA and DNA viruses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IBUVERINE typically involves the reaction of peracetylated β-D-ribofuranose with methyl 1,2,4-triazole-3-carboxylate, followed by aminolysis . This process can be carried out under mild conditions, making it suitable for large-scale production.
Industrial Production Methods
Industrial production of this compound often employs a combination of chemical and enzymatic approaches to achieve high yields and purity. The glycosylation route is commonly used, involving the reaction of peracetylated β-D-ribofuranose with methyl 1,2,4-triazole-3-carboxylate .
Chemical Reactions Analysis
Types of Reactions
IBUVERINE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
IBUVERINE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its antiviral properties against RNA and DNA viruses.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of IBUVERINE involves the inhibition of viral RNA synthesis and viral mRNA capping . It is a prodrug that is metabolized into nucleoside analogs, which block viral RNA synthesis. Additionally, it inhibits host inosine monophosphate dehydrogenase (IMPDH), leading to the depletion of the GTP pool .
Comparison with Similar Compounds
Similar Compounds
Ribavirin: A guanosine nucleoside analog with broad-spectrum antiviral activity.
Acyclovir: A guanosine analog used to treat herpes simplex virus infections.
Ganciclovir: A guanosine analog used to treat cytomegalovirus infections.
Uniqueness
IBUVERINE is unique in its ability to inhibit both viral RNA synthesis and viral mRNA capping, making it effective against a wide range of RNA and DNA viruses. Its dual mechanism of action sets it apart from other similar compounds .
Properties
CAS No. |
31221-85-9 |
---|---|
Molecular Formula |
C18H26O3 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
2-methylpropyl 2-cyclohexyl-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C18H26O3/c1-14(2)13-21-17(19)18(20,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3,5-6,9-10,14,16,20H,4,7-8,11-13H2,1-2H3 |
InChI Key |
ARZBHIWSBXERKM-UHFFFAOYSA-N |
SMILES |
CC(C)COC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O |
Canonical SMILES |
CC(C)COC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O |
Origin of Product |
United States |
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